molecular formula C19H20N2O2S B13822777 4-amino-7,7-dimethyl-2-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile

4-amino-7,7-dimethyl-2-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile

Cat. No.: B13822777
M. Wt: 340.4 g/mol
InChI Key: ZMQIGBIZLSIPQJ-UHFFFAOYSA-N
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Description

4-amino-7,7-dimethyl-2-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a unique structure with an amino group, a dimethyl group, a methylsulfanyl phenyl group, and a carbonitrile group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-amino-7,7-dimethyl-2-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile can be achieved through a one-pot three-component reaction. This method involves the use of nickel ferrite magnetic nanoparticles as a recyclable catalyst in a green solvent at 40°C . The reaction typically includes the condensation of an aromatic aldehyde, a malononitrile, and a dimedone derivative under mild conditions to yield the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the methylsulfanyl group allows for oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives.

Scientific Research Applications

4-amino-7,7-dimethyl-2-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-7,7-dimethyl-2-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The amino and carbonitrile groups allow the compound to form hydrogen bonds and interact with active sites of enzymes or receptors. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar compounds to 4-amino-7,7-dimethyl-2-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile include:

Properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

4-amino-7,7-dimethyl-2-(4-methylsulfanylphenyl)-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile

InChI

InChI=1S/C19H20N2O2S/c1-19(2)8-14(22)16-15(9-19)23-18(13(10-20)17(16)21)11-4-6-12(24-3)7-5-11/h4-7,18H,8-9,21H2,1-3H3

InChI Key

ZMQIGBIZLSIPQJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C(C(O2)C3=CC=C(C=C3)SC)C#N)N)C

Origin of Product

United States

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